![molecular formula C19H28N2O5 B14000375 Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate CAS No. 1030377-23-1](/img/structure/B14000375.png)
Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl group, and an oxobutyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and benzyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and solvents but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate involves its ability to undergo intramolecular cyclization with various carbon nucleophiles. This results in the formation of functionalized cyclic hydroxamic acids, which are important intermediates in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine used in similar synthetic applications.
N-Boc-ethanolamine: Another carbamate compound used in the synthesis of phosphatidyl ethanolamines.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Uniqueness
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and applications in various fields. Its ability to form cyclic hydroxamic acids through intramolecular cyclization sets it apart from other similar compounds .
Properties
CAS No. |
1030377-23-1 |
|---|---|
Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C19H28N2O5/c1-15(22)10-12-21(13-11-20-17(23)26-19(2,3)4)18(24)25-14-16-8-6-5-7-9-16/h5-9H,10-14H2,1-4H3,(H,20,23) |
InChI Key |
BZIBCXNSNKEPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
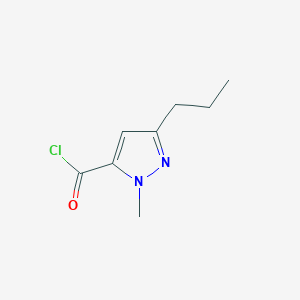
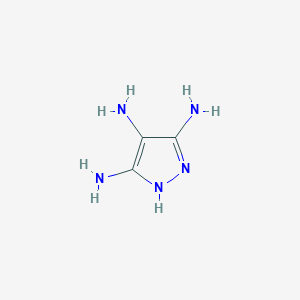
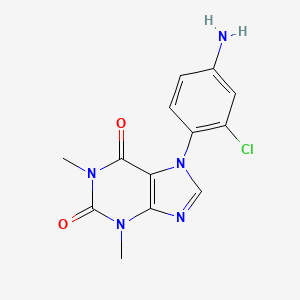
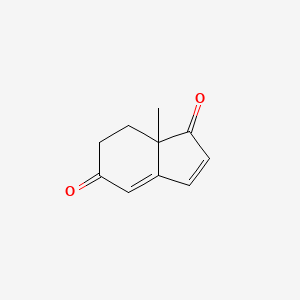
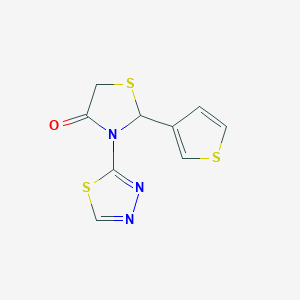

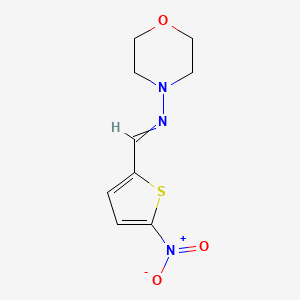

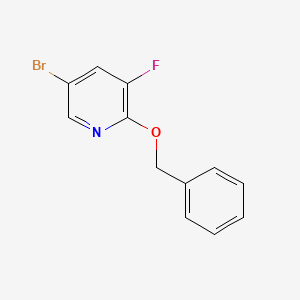
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)
